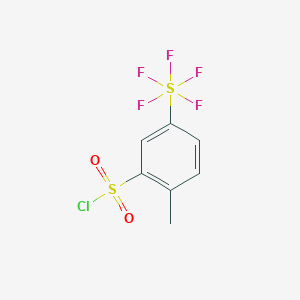

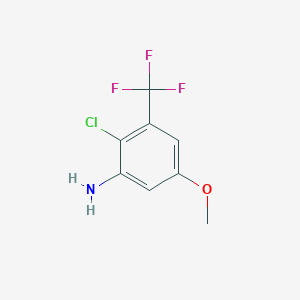

(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

Vue d'ensemble

Description

Trifluoroacetate is a salt or ester of trifluoroacetic acid . It’s often used in the synthesis of various organic compounds . The trifluoroacetate ion is a weakly coordinating anion with a strong affinity for hard metal cations .

Synthesis Analysis

Trifluoroacetate derivatives can be synthesized from various trifluoromethyl-containing building blocks . For example, ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride are commonly used .

Chemical Reactions Analysis

Trifluoroacetate derivatives are used in a variety of chemical reactions. For instance, they can be used as catalysts in intramolecular cyclization reactions .

Physical And Chemical Properties Analysis

Trifluoroacetate is highly water-soluble and does not have the potential to bioaccumulate . It’s present as a salt, often as sodium trifluoroacetate, at the pH levels of environmental media .

Applications De Recherche Scientifique

Environmental Fate and Degradation

Research into the environmental degradation of polyfluoroalkyl chemicals has provided insights into the microbial and abiotic pathways that break down these compounds into perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Liu & Avendaño, 2013). This study emphasizes the environmental persistence and regulatory concerns surrounding these degradation products due to their toxic profiles.

Bioaccumulation and Toxicity

Perfluorinated compounds, including PFCAs and PFASs, have been examined for their bioaccumulation potential and associated health risks. Conder et al. (2008) critically reviewed the bioaccumulation of PFCAs, indicating that shorter-chain PFCAs (≤ C7) are not considered bioaccumulative according to regulatory criteria, highlighting the importance of chain length in environmental impact assessments (Conder et al., 2008).

Treatment and Removal Methods

The study by Rayne and Forest (2009) on perfluoroalkyl sulfonic and carboxylic acids reviews the challenges in understanding the physicochemical properties, environmental levels, and effective treatment methods for removing these compounds from water sources. They emphasize the need for further research on treatment technologies to mitigate the environmental presence of PFAs (Rayne & Forest, 2009).

Alternatives and Replacements

Wang et al. (2013) discuss the transition to fluorinated alternatives to long-chain PFCAs and PFSAs, highlighting the lack of accessible information on the safety and environmental impact of these replacements. The review calls for cooperative efforts among stakeholders to generate missing data for meaningful risk assessments of these chemicals (Wang et al., 2013).

Mécanisme D'action

Target of Action

Trifluoroacetate (tfa), a component of the compound, has been reported to have an impact on the liver in mammals .

Mode of Action

Tfa has been observed to cause mild liver hypertrophy after repeated administration, indicating a potential interaction with liver cells .

Biochemical Pathways

Tfa is indicated to be a weak peroxisome proliferator in rats, suggesting it may influence peroxisome-related biochemical pathways .

Result of Action

Tfa has been observed to cause mild liver hypertrophy in rats after repeated administration .

Action Environment

Tfa has been detected in water bodies at low concentrations, suggesting that environmental exposure may occur .

Orientations Futures

Propriétés

IUPAC Name |

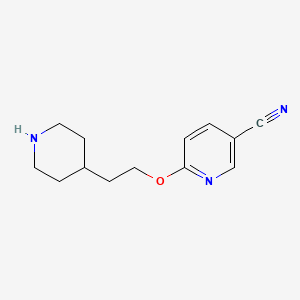

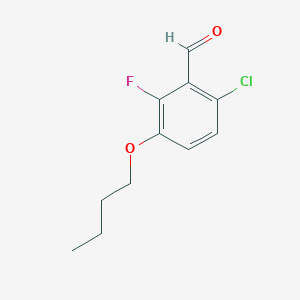

(2S)-4,4-difluoropyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O.C2HF3O2/c6-5(7)1-3(4(8)10)9-2-5;3-2(4,5)1(6)7/h3,9H,1-2H2,(H2,8,10);(H,6,7)/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDLEMBPJPQCRV-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4,4-difluoropyrrolidine-2-carboxamide 2,2,2-trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.